molecular formula C10H8ClN3O2 B8504547 5-chloro-4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid CAS No. 1435479-69-8

5-chloro-4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No.: B8504547
CAS No.: 1435479-69-8
M. Wt: 237.64 g/mol
InChI Key: NBUCTPRBIWLUEC-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

1435479-69-8

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

5-chloro-4-methyl-2-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C10H8ClN3O2/c1-6-4-9(14-12-2-3-13-14)7(10(15)16)5-8(6)11/h2-5H,1H3,(H,15,16)

InChI Key

NBUCTPRBIWLUEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)O)N2N=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cs2CO3 (742 mg, 2.28 mmol) was added portionwise to a rt solution of 2-bromo-5-chloro-4-methyl-benzoic acid methyl ester (300 mg, 1.14 mmol) in DMF (3 mL) followed by 1H-1,2,3-triazole (0.1 mL, 1.71 mmol), Cu(I)I (13 mg, 0.068 mmol) and DMCDA (40 uL, 0.23 mmol). The resulting suspension was stirred at 120° C. for 4 h. The rxn mixture was quenched with 2M aq. HCl and extracted with EtOAc (3×). The combined org. layers were dried (Na2SO4), filtered and evaporated in vacuo to obtain the crude product that was purified by prep. HPLC (method C) to give the title compound A-1-15 as a pale yellow solid. LC-MS A: tR=0.72 min; [M(35Cl)+H]+=238.01.
Name
Cs2CO3
Quantity
742 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(I)I
Quantity
13 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Cs2CO3 (742 mg, 2.28 mmol) was added portionwise to a RT solution of 2-bromo-5-chloro-4-methyl-benzoic acid methyl ester (300 mg, 1.14 mmol) in DMF (3 mL) followed by 1H-1,2,3-triazole (0.1 mL, 1.71 mmol), Cu(I)I (13 mg, 0.068 mmol) and DMCDA (40 μL, 0.23 mmol). The resulting suspension was heated to 120° C. for 4 h. The reaction mixture was cooled to RT, quenched with 2M aq. HCl and extracted with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and evaporated in vacuo to give the crude product that was purified by prep. HPLC (method E) to give the title compound as a pale yellow solid. LC-MS A: tR=0.72 min; [M(35Cl)+H]+=238.01.
Name
Cs2CO3
Quantity
742 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(I)I
Quantity
13 mg
Type
reactant
Reaction Step Three

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